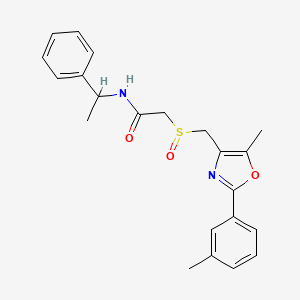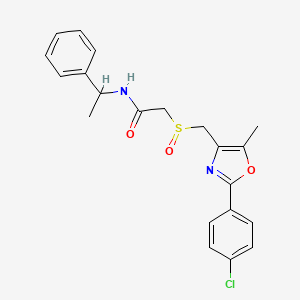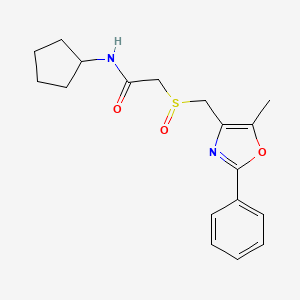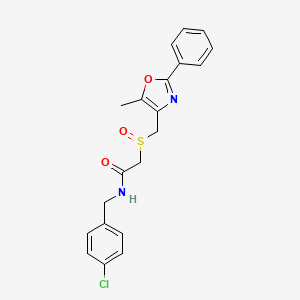![molecular formula C22H24N2O2S B10816454 2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816454.png)
2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-331998 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Stepwise organic synthesis: This includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial production: Large-scale production may involve optimized reaction conditions to increase yield and purity, often using automated systems and controlled environments to ensure consistency.
Chemical Reactions Analysis
WAY-331998 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-331998 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions: These reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
WAY-331998 has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving beta-catenin modulation.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving beta-catenin.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in diseases where beta-catenin plays a crucial role, such as certain cancers.
Industry: WAY-331998 may be used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
WAY-331998 exerts its effects by modulating the activity of beta-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. The compound interacts with molecular targets within the beta-catenin signaling pathway, influencing the expression of genes that control cell proliferation and differentiation .
Comparison with Similar Compounds
WAY-331998 can be compared with other beta-catenin modulators, such as:
XAV939: Another beta-catenin inhibitor that works by stabilizing axin and promoting the degradation of beta-catenin.
ICG-001: A compound that disrupts the interaction between beta-catenin and CREB-binding protein, thereby inhibiting beta-catenin-mediated transcription.
Uniqueness: WAY-331998 is unique in its specific molecular structure and its particular mode of action within the beta-catenin pathway, which may offer distinct advantages in certain research contexts.
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-7-9-18(10-8-15)12-23-21(25)14-27-13-20-17(3)26-22(24-20)19-6-4-5-16(2)11-19/h4-11H,12-14H2,1-3H3,(H,23,25) |
InChI Key |
CRHAFMXYRBCYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSCC2=C(OC(=N2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816388.png)
![1-(4-Ethylpiperazin-1-YL)-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}ethan-1-one](/img/structure/B10816390.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
![N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-methylpiperazin-1-YL)ethan-1-one](/img/structure/B10816408.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B10816415.png)
![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816424.png)



![2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-methylpiperazin-1-YL)ethan-1-one](/img/structure/B10816473.png)
